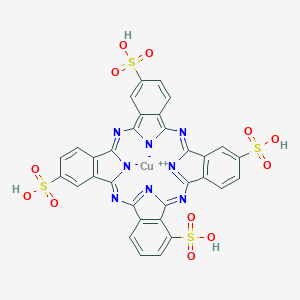

3,4',4'',4'''-Tetrasulfonyl copper phthalocyanine, tetra sodium salt

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3,4',4'',4'''-tetrasulfonyl copper phthalocyanine, tetra sodium salt, involves the sulfonation of copper phthalocyanine to introduce sulfonate groups that increase its solubility and functionality. This process often requires careful control of conditions to ensure the selective attachment of sulfonate groups at the desired positions on the phthalocyanine ring.

Molecular Structure Analysis

Studies on the molecular structure of this compound have utilized techniques such as powder X-ray diffraction and electron paramagnetic resonance, revealing its complex geometry and electronic configuration. The structure is characterized by the central copper ion coordinated to the nitrogen atoms of the phthalocyanine ring, with sulfonate groups attached to the periphery, affecting its electronic and optical properties (Moxon, Fielding, & Gregson, 1981).

Chemical Reactions and Properties

This compound, participates in various chemical reactions, including catalytic processes and electron transfer reactions. Its ability to act as a catalyst in oxidative reactions and its involvement in electron transfer processes underline its utility in synthetic chemistry and materials science.

Physical Properties Analysis

The physical properties of this compound, such as solubility, aggregation behavior, and thermal stability, have been thoroughly investigated. These properties are significantly influenced by the sulfonate groups, which improve its solubility in water and other solvents, thereby affecting its application in dyeing processes and as a catalyst or semiconductor in electronic devices.

Chemical Properties Analysis

The chemical properties of this compound, including its redox behavior, electrochemical characteristics, and photophysical properties, have been studied in detail. These studies have provided insights into its potential applications in areas such as photocatalysis, electrocatalysis, and as a component in photovoltaic devices.

For further exploration of these topics and access to a comprehensive database of scientific research, visit consensus.app.

Applications De Recherche Scientifique

Fluorescence Spectroscopy and Self-Assembly Phthalocyanines have been extensively studied for their applications in fluorescence spectroscopy, highlighting their potential in self-assembly and microencapsulation. These compounds show promise in imaging microscopy, benefiting from their fluorescent properties and ability to form stable aggregates (Teixeira et al., 2021).

Environmental Remediation Phthalocyanines are utilized in environmental remediation, particularly in the adsorption and concentration of polycyclic compounds from aquatic environments. The unique structure of phthalocyanines, often linked with metals like copper, allows for selective adsorption of contaminants, highlighting their importance in water quality monitoring (Kummrow & Umbuzeiro, 2006).

Advanced Oxidation Processes In advanced oxidation processes for water treatment, phthalocyanines have shown potential in catalyzing the degradation of organic pollutants. Their ability to generate reactive oxygen species under light irradiation makes them valuable in photocatalytic applications, contributing to the development of eco-friendly and efficient water purification technologies (Liu et al., 2021).

Photovoltaics and Organic Electronics Phthalocyanines, including derivatives and related compounds, have been explored for their use in organic photovoltaics (OPVs). Their strong light absorption and good charge transport properties make them suitable for use as active materials in solar cells, aiming to improve the efficiency and stability of OPVs (Grant et al., 2019).

Corrosion Inhibition The application of phthalocyanines as corrosion inhibitors has been reviewed, underscoring their effectiveness in protecting metals against degradation. Their molecular structure allows for the formation of protective layers on metal surfaces, mitigating the effects of corrosive environments and extending the lifespan of metal-based structures (Verma et al., 2021).

Safety and Hazards

Orientations Futures

While specific future directions for “3,4’,4’‘,4’‘’-Tetrasulfonyl copper phthalocyanine, tetra sodium salt” are not mentioned in the literature, one study suggests that surface functionalization with copper tetraaminophthalocyanine enables efficient charge transport in indium tin oxide nanopillar thin films . This suggests potential applications in the field of electronics and optoelectronics.

Mécanisme D'action

Target of Action

The primary target of 3,4’,4’‘,4’‘’-Tetrasulfonyl copper phthalocyanine, tetra sodium salt is the NRAS protein . NRAS is a member of the Ras subfamily of proteins, which are involved in transmitting signals within cells. These proteins play a key role in regulating cell division, cell differentiation, and cell survival .

Mode of Action

The compound interacts with its target by breaking down the RNA G-quadruplex of NRAS . This interaction leads to a decrease in NRAS expression .

Biochemical Pathways

The affected pathway is the Ras signaling pathway . By decreasing NRAS expression, the compound can potentially influence the Ras signaling pathway, which plays a crucial role in several cellular functions, including cell growth and survival .

Pharmacokinetics

Given its molecular structure and weight , it can be inferred that the compound is likely to have specific pharmacokinetic properties that affect its bioavailability

Result of Action

The primary molecular effect of the compound’s action is the decrease in NRAS expression . This can lead to changes in the cellular functions regulated by NRAS, potentially influencing cell division, differentiation, and survival .

Analyse Biochimique

Biochemical Properties

It is known that copper phthalocyanines are often used as dyes and conductive materials .

Cellular Effects

It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .

Propriétés

IUPAC Name |

copper;2,11,20,29,37,40-hexaza-38,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4(9),5,7,10(40),11,13(18),14,16,19,21,23,25,27,29,31(36),32,34-nonadecaene-5,15,24,33-tetrasulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H16N8O12S4.Cu/c41-53(42,43)13-4-7-16-20(10-13)29-33-25(16)35-30-22-12-15(55(47,48)49)6-9-18(22)27(37-30)39-32-24-19(2-1-3-23(24)56(50,51)52)28(40-32)38-31-21-11-14(54(44,45)46)5-8-17(21)26(34-29)36-31;/h1-12H,(H4-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52);/q-2;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMYOSIPFSOPTRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)O)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)S(=O)(=O)O)C(=NC2=N3)[N-]7)S(=O)(=O)O)C9=C4C=CC(=C9)S(=O)(=O)O.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H16CuN8O12S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00154012 | |

| Record name | 3,4',4'',4'''-Tetrasulfonyl copper phthalocyanine, tetra sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00154012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

896.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark purple solid; [Sigma-Aldrich MSDS] | |

| Record name | Copper phthalocyanine-3,4',4",4"'-tetrasulfonic acid tetrasodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20478 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

123439-80-5 | |

| Record name | 3,4',4'',4'''-Tetrasulfonyl copper phthalocyanine, tetra sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123439805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4',4'',4'''-Tetrasulfonyl copper phthalocyanine, tetra sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00154012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper phthalocyanine-3,4',4'',4'''-tetrasulfonic acid tetrasodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B52059.png)